molecular formula C8H9BrN2O4 B2583293 4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid CAS No. 2418670-87-6

4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

Cat. No. B2583293
CAS RN: 2418670-87-6
M. Wt: 277.074
InChI Key: LPLAVYJAVWARFE-UHFFFAOYSA-N
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Description

“4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is a five-membered heterocycle . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Research has demonstrated the versatility of brominated pyrazole compounds in synthesizing various pyrazole derivatives. For example, brominated trihalomethylenones have been used as precursors for the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions. These reactions have led to the creation of 3-ethoxymethyl-carboxyethyl ester pyrazoles, 3-acetal-pyrazole (easily hydrolyzed to formyl group), and 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole. Additionally, these compounds have facilitated the synthesis of 3-[4(5)-phenyl-1,2,3-triazolyl]5-ethoxycarbonyl-1H-pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester through nucleophilic substitution reactions and reduction conditions (Martins et al., 2013).

Metal Organic Frameworks (MOFs) and Electrochemiluminescence (ECL)

A study on the electrochemiluminescence (ECL) properties of pyrazolecarboxylic metal organic frameworks (MOFs) highlighted the synthesis of transition metal complexes with ligands including ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate. These complexes showed highly intense ECL in DMF solution, indicating potential applications in sensors and optoelectronic devices (Feng et al., 2016).

Pyrazole Derivative Synthesis for NLO Materials

Research into the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has revealed their potential as non-linear optical (NLO) materials. A study found that compounds with carboxylic acid groups and ester substituents, especially 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid and ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, exhibited significant nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

properties

IUPAC Name

4-bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O4/c1-2-15-6(12)4-11-7(8(13)14)5(9)3-10-11/h3H,2,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLAVYJAVWARFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-ethoxy-2-oxoethyl)pyrazole-3-carboxylic acid

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